(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF

Overview

Description

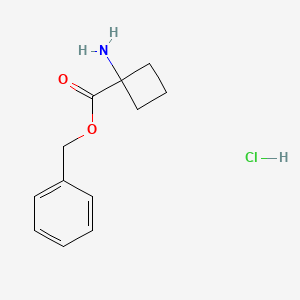

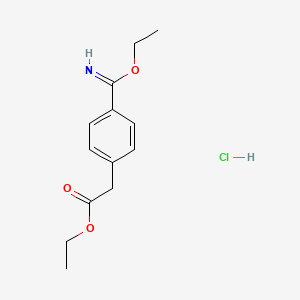

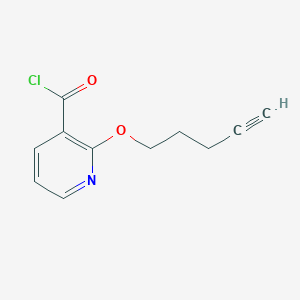

“(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF” is a chemical compound with the molecular formula C4H8BrFMg and a molecular weight of 179.32 . It is also known by the synonyms “(4-Fluorobutyl)magnesium bromide, 0.50 M in THF” and "(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF" .

Molecular Structure Analysis

The molecular structure of “(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF” consists of a carbon chain with four carbon atoms, one of which is bonded to a fluorine atom. The other end of the carbon chain is bonded to a magnesium atom, which is also bonded to a bromine atom .Physical And Chemical Properties Analysis

“(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF” is soluble in 0.5 M in Tetrahydrofuran . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications

Catalysis in Polymerization :

- Magnesium bromide is an effective catalyst for living cationic polymerization and ring-expansion cationic polymerization. It aids in synthesizing cyclic poly(isobutyl vinyl ether)s using specific quenchers and initiators. This process is advantageous over conventional methods due to its flexibility in using various cyclic molecules as initiators and its ability to incorporate polar groups into cyclic polymers while retaining their cyclic topology (Daito et al., 2021).

Formation of C-F Bonds and Halogen Bonding :

- Magnesium fluoride compounds demonstrate the ability to form C-F bonds and engage in halogen bonding, indicating potential use in creating specific bonding interactions. The fluoride ligand of magnesium fluoride is capable of serving as a hydrogen bond and halogen bond acceptor. This property could be relevant for designing molecules with specific interaction capabilities or in synthesis pathways where such interactions are advantageous (Rauch et al., 2016).

Rechargeable Battery Electrolytes :

- Magnesium bromide, in combination with other magnesium compounds in solutions like tetrahydrofuran (THF), shows promise in rechargeable magnesium battery technology. It contributes to the reversible current response of magnesium deposition and dissolution, indicating its role in improving battery performance and efficiency (Kim et al., 2016).

Nanocomposite Materials :

- Magnesium fluoride nanoparticles are used to prepare transparent inorganic-organic nanocomposite materials with improved mechanical properties. These materials, containing up to 20 wt% magnesium fluoride, demonstrate high dispersion of particles in the polymer matrix and increased hardness, indicating potential applications in various industries where these properties are desired (Noack et al., 2011).

Coordination Structure in Alloy Formation :

- The coordination structure of magnesium ions in electrolytes significantly affects the charge and discharge behavior of magnesium alloy electrodes. Understanding this coordination structure can lead to improved performance of magnesium-ion batteries, a growing field of interest in energy storage technology (Hattori et al., 2018).

properties

IUPAC Name |

magnesium;1-fluorobutane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F.BrH.Mg/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLCONIEAPDCFL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCF.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413145.png)

![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)

![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)